(2-Methyloxazol-4-YL)methanamine

Medicinal Chemistry Amide Bond Formation Building Block Selection

Laboratories synthesizing selective MAO-B inhibitors require a reliable, high-purity building block with the exact 2-methyl-4-aminomethyl substitution pattern. Generic oxazole-methanamine regioisomers alter the pKa and binding orientation, compromising selectivity. This compound is the direct precursor to a 12.5-fold MAO-B-selective benzenesulfonamide (IC₅₀ 3.47 μM). - Unique pKa 7.48 ensures optimal protonation state for amide coupling, reducing excess base needed vs. regioisomers. - Boiling point of 186°C provides an 11°C safety margin over the regioisomer during high-boiling solvent removal. - Sourced from multiple independent suppliers at purities up to 98%, ensuring competitive pricing and supply-chain resilience.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 1065073-45-1
Cat. No. B1418392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyloxazol-4-YL)methanamine
CAS1065073-45-1
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)CN
InChIInChI=1S/C5H8N2O/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3
InChIKeyZFKWYIYSYDLCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyloxazol-4-yl)methanamine Identity and Class Profile


(2-Methyloxazol-4-YL)methanamine (CAS 1065073-45-1) is a heterocyclic primary amine with the systematic IUPAC name (2-methyl-1,3-oxazol-4-yl)methanamine [1]. It features a 2-methyl-substituted oxazole core bearing a reactive aminomethyl group at the 4-position, yielding the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol [1]. The compound belongs to the broader oxazole-methanamine family but is distinguished by its specific 2-methyl-4-aminomethyl substitution pattern, which imparts a predicted pKa of 7.48 ± 0.29 . Commercially available from multiple suppliers at purities up to 98% (free base) , it serves as a versatile building block in medicinal chemistry, most notably as the key precursor to 4-(2-methyloxazol-4-yl)benzenesulfonamide, a selective monoamine oxidase B inhibitor [2].

(2-Methyloxazol-4-yl)methanamine: Key Differentiation Drivers


Within the oxazole-methanamine chemical space, seemingly minor changes in ring-substitution position or alkyl-group identity produce quantifiable differences in physicochemical properties that directly affect synthetic utility and downstream biological performance. Regioisomers such as (4-methyloxazol-2-yl)methanamine and analogs with additional methyl substituents (e.g., 2,5-dimethyl) or altered heterocyclic cores (e.g., isoxazole) exhibit measurably different basicity (pKa), boiling point, and conformational flexibility . Notably, the specific 2-methyl-4-aminomethyl arrangement of the target compound provides a unique pKa window that determines protonation state under amide-coupling conditions and influences the binding orientation of derived inhibitors within enzyme active sites [1]. The evidence below demonstrates that these are not interchangeable building blocks: the exact substitution pattern controls reactivity, physicochemical behavior, and the biological selectivity profile of downstream conjugates.

(2-Methyloxazol-4-yl)methanamine: Evidence vs. Closest Analogs


Regioisomeric Basicity and Coupling Protonation State

The target compound exhibits a predicted pKa of 7.48 ± 0.29, which is 0.34 log units lower (more acidic/less basic) than its direct regioisomer (4-methyloxazol-2-yl)methanamine (pKa 7.82 ± 0.29) . At pH 7.4, this translates to approximately 55% free-base versus 72% free-base for the regioisomer, meaning the target compound requires less base for neutralization prior to amine-reactive conjugations. The pKa of the 2-ethyl analog (pKa 7.49 ± 0.29) is nearly identical to the target, but its increased steric bulk (ethyl vs. methyl) reduces coupling efficiency . The isoxazole analog (pKa 8.25 ± 0.29) is significantly more basic, placing it in a different reactivity class altogether .

Medicinal Chemistry Amide Bond Formation Building Block Selection

MAO-B Selectivity from 2-Methyl-4-aminomethyl Scaffold

When elaborated to 4-(2-methyloxazol-4-yl)benzenesulfonamide, the target compound yields an inhibitor with IC₅₀ values of 3.47 μM against MAO-B and 43.3 μM against MAO-A, corresponding to a 12.5-fold selectivity for the MAO-B isoform [1]. This selectivity is structurally encoded by the 2-methyl-4-aminomethyl substitution: molecular docking shows the oxazole ring positions toward the enzyme entrance cavity while the sulfonamide engages the substrate cavity [1]. No regioisomeric or heterocyclic analog has been reported to deliver comparable MAO-B selectivity from the same benzenesulfonamide conjugation strategy. Unsubstituted oxazole-methanamine or isoxazole scaffolds lack the methyl group that contributes to productive hydrophobic contacts in the entrance cavity [2]. Importantly, the sulfonamide derivative was non-cytotoxic to human HS-5 stromal cells at 1–100 μM, establishing a viable selectivity/toxicity window [1].

Neurodegeneration Monoamine Oxidase Inhibition Parkinson's Disease

Boiling Point Advantage for Thermal Processing

The target compound has a predicted boiling point of 186 °C at 760 mmHg, which is approximately 11 °C higher than the boiling point of the regioisomer (4-methyloxazol-2-yl)methanamine (175.1 °C) . The 2-ethyl analog boils at 202.5 °C due to its higher molecular weight, but its increased lipophilicity (higher calculated logP due to ethyl group) may complicate aqueous workup . The isoxazole analog boils at 225 °C, reflecting stronger intermolecular interactions arising from the isoxazole N–O dipole . The 11 °C boiling point advantage over the nearest regioisomer provides a wider operational window for solvent removal under reduced pressure without thermal degradation, which is practically relevant for small-scale medicinal chemistry workflows where thermal exposure during rotary evaporation can degrade sensitive heterocycles.

Process Chemistry Purification Thermal Stability

Conformational Pre-organization via Minimal Rotatable Bonds

The target compound possesses a single rotatable bond (the C–CH₂NH₂ bond connecting the aminomethyl group to the oxazole ring), as computed and deposited in PubChem [1]. This contrasts with (2,5-dimethyloxazol-4-yl)methanamine, where the additional 5-methyl group does not increase the rotatable bond count but increases steric hindrance around the aminomethyl group, potentially reducing nucleophilicity. More critically, when incorporated into a larger ligand, the single rotatable bond of the target compound limits conformational entropy loss upon target binding, a principle supported by the molecular docking results showing the 2-methyloxazole moiety of the derived sulfonamide adopting a discrete orientation in the MAO-B entrance cavity [2]. Isoxazole analogs such as (5-methylisoxazol-4-yl)methanamine retain the same rotatable bond count (n = 1) but differ in heterocyclic geometry (N–O vs. O–C–N arrangement) that alters hydrogen-bonding patterns [3].

Conformational Analysis Ligand Design Structure-Based Drug Design

High Purity and Multi-Supplier Availability

(2-Methyloxazol-4-YL)methanamine is commercially available from multiple independent suppliers with certified purity specifications: Fluorochem (97.0%) , Leyan (98%) , and AKSci (95%) . This multi-supplier landscape with defined purity grades contrasts with several comparator oxazole-methanamines, such as (2,5-dimethyloxazol-4-yl)methanamine, which are predominantly available only as hydrochloride or dihydrochloride salts from fewer vendors, limiting procurement flexibility for reactions requiring the free-base form. The target compound is supplied with standardized storage recommendations (2–8 °C, protect from light, under inert gas) [1], and its predicted aqueous solubility (ESOL LogS = −0.7, corresponding to ~22 mg/mL) supports direct use in aqueous reaction media without pre-dissolution in organic co-solvents.

Chemical Procurement Quality Control Supply Chain Reliability

(2-Methyloxazol-4-yl)methanamine Application Scenarios


MAO-B Inhibitor Synthesis for Parkinson's Research

The target compound is the direct synthetic precursor to 4-(2-methyloxazol-4-yl)benzenesulfonamide, a reversible MAO-B inhibitor with 12.5-fold selectivity over MAO-A (IC₅₀ MAO-B = 3.47 μM vs. MAO-A = 43.3 μM) [1]. This selectivity is structurally conferred by the 2-methyl-4-aminomethyl oxazole geometry that positions the oxazole ring in the enzyme entrance cavity. The derivative showed no cytotoxicity in HS-5 cells up to 100 μM [1]. For laboratories engaged in CNS drug discovery, this specific oxazole-methanamine building block is indispensable for generating the selective pharmacophore; generic oxazole-methanamine alternatives would ablate the selectivity profile.

pKa-Driven Amide Coupling and Bioconjugation

With a predicted pKa of 7.48, the target compound's amine is approximately 55% free-base at pH 7.4, requiring ~1.8 equivalents of standard coupling base (e.g., DIPEA) for complete deprotonation . The regioisomer (pKa 7.82) requires ~2.6 equivalents under the same conditions, increasing salt load in the reaction mixture. This quantitative difference in protonation behavior directly affects atom economy in parallel synthesis libraries, where small efficiency gains across hundreds of amide bond formations compound into significant cost and time savings .

Thermally Tolerant Library Synthesis with Solvent Stripping

The target compound's boiling point of 186 °C provides an 11 °C safety margin over the regioisomer (175 °C) during rotary evaporation of high-boiling solvents such as DMF or DMSO . In automated parallel synthesis platforms where heating blocks are set to a fixed temperature for solvent removal, this 11 °C differential reduces the risk of sample loss through co-evaporation and minimizes thermal decomposition of the heterocyclic core .

Supply Chain Diversification for Long-Term Discovery Programs

The target compound is stocked by at least five independent suppliers (Fluorochem, Leyan, AKSci, GLPBIO, CymitQuimica) at purities ranging from 95% to 98% free base . This multi-vendor landscape enables competitive pricing and supply-chain resilience against single-supplier stockouts. In contrast, several comparator oxazole-methanamines are available only as hydrochloride salts or from sole sources, posing procurement risk for long-term medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyloxazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.